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molecular formula C28H40N2O4 B8341277 Nicotinic acid, 2,2,11,11-tetramethyldodecamethylene ester CAS No. 85018-62-8

Nicotinic acid, 2,2,11,11-tetramethyldodecamethylene ester

Cat. No. B8341277
M. Wt: 468.6 g/mol
InChI Key: NFTIKLSWWQQCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454145

Procedure details

53.10 Grams (0.3 mole) of nicotinoyl chloride hydrochloride in 150 ml of anhydrous pyridine were reacted with 12.90 grams (0.05 mole) of 2,2,11,11-tetramethyl-1,12-dodecanediol according to the procedure of the above example. 11.8 Grams of the title product, recrystallized from an 80/20 (v/v) mixture of ethanol/water, were obtained, having m.p. 66°-67° C. Yield: 50.5% of theoretical.
Name
nicotinoyl chloride hydrochloride
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:28])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([CH3:27])([CH3:26])[CH2:24][OH:25])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:25][CH2:24][C:23]([CH3:27])([CH3:26])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:28])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0.3 mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
CC(CO)(CCCCCCCCC(CO)(C)C)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
11.8 Grams of the title product, recrystallized from an 80/20 (v/v) mixture of ethanol/water
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCCCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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